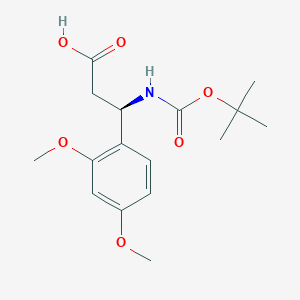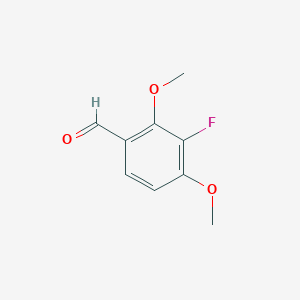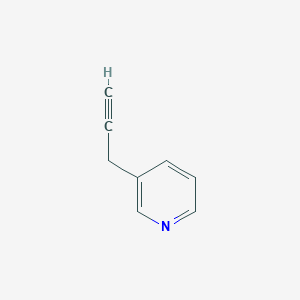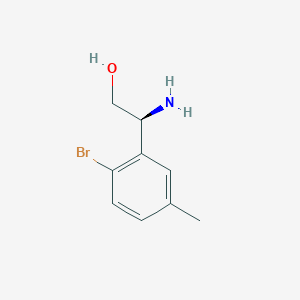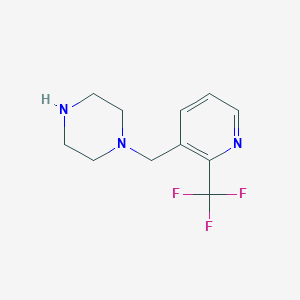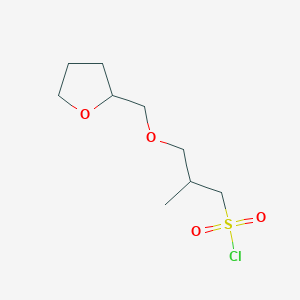
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO4S. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Reaction Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmospheres to prevent moisture from interfering with the reaction.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C9H17ClO4S |
|---|---|
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
2-methyl-3-(oxolan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c1-8(7-15(10,11)12)5-13-6-9-3-2-4-14-9/h8-9H,2-7H2,1H3 |
Clé InChI |
XQHHHZYXTLHJGP-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1CCCO1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




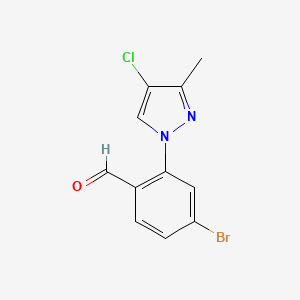
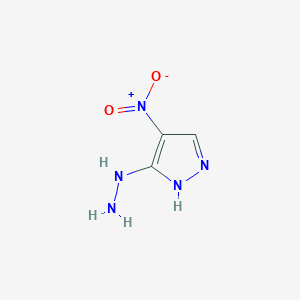
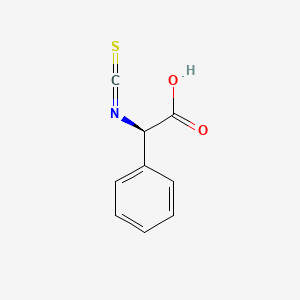
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
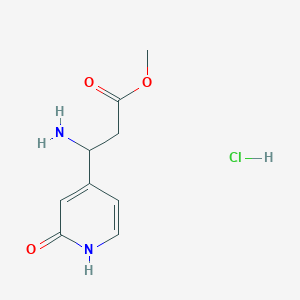

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
